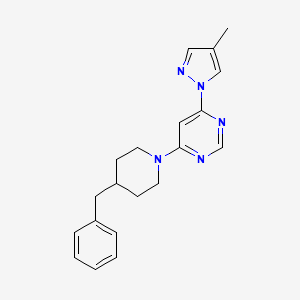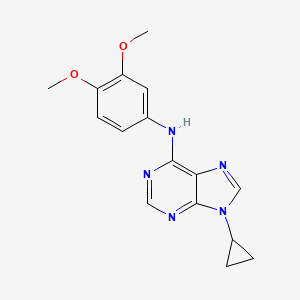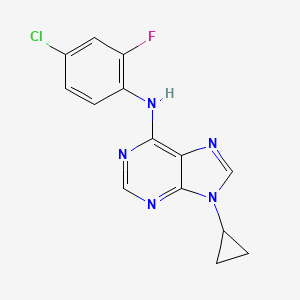![molecular formula C15H14FN5 B6443399 N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548993-53-7](/img/structure/B6443399.png)
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, also known as 4-FMPP, is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated version of the naturally occurring compound pyrimidin-4-amine, and it has been used in a variety of biological experiments due to its unique properties.
科学的研究の応用
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a wide range of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the effects of drugs on the human body. It has been used to study the effects of drugs on cancer cells, to investigate the effects of drugs on the immune system, and to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the nervous system, to investigate the effects of drugs on the endocrine system, and to study the effects of drugs on the reproductive system.
作用機序
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is not fully understood. However, it is known to bind to a variety of proteins, including enzymes, and to alter their function. It is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs, and it is also thought to act as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release. In addition, it has been found to bind to a variety of proteins, including enzymes, and to alter their function.
実験室実験の利点と制限
One of the main advantages of using N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in lab experiments is its low toxicity. It has been found to have a low toxicity profile, and it is not known to cause any adverse effects in humans. Additionally, this compound is relatively easy to synthesize, and it is readily available in a variety of forms. One of the main limitations of using this compound in lab experiments is its relatively short half-life. It has a relatively short half-life, and it is rapidly metabolized by the body.
将来の方向性
There are a number of potential future directions for the use of N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in scientific research. One potential direction is to investigate its potential as an inhibitor of enzymes involved in drug metabolism. Another potential direction is to investigate its potential as an agonist of certain receptors, such as those involved in the regulation of neurotransmitter release. Additionally, further research could be conducted to investigate its potential as a tool for studying the effects of drugs on the human body, as well as its potential as a tool for studying the effects of drugs on cancer cells. Finally, further research could be conducted to investigate the potential of this compound as a tool for studying the effects of drugs on the immune system, the cardiovascular system, the nervous system, the endocrine system, and the reproductive system.
合成法
N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized by a variety of methods, including the use of a Grignard reagent. The Grignard reagent is a type of organometallic compound which is used to form a new carbon-carbon bond. In the synthesis of this compound, the Grignard reagent is reacted with 4-fluorophenylmagnesium bromide and 4-methyl-1H-pyrazol-1-ylpyrimidin-4-amine to form the desired compound. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c1-11-7-20-21(9-11)15-6-14(18-10-19-15)17-8-12-2-4-13(16)5-3-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCZNBOAPYRACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

![N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443347.png)
![2-cyclopropyl-4,5-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6443358.png)

![2-cyclopropyl-4-ethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443377.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)



